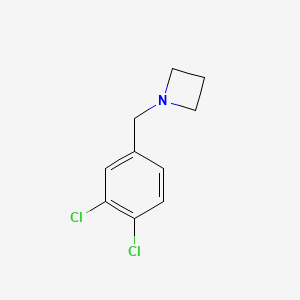
1-(3,4-Dichlorobenzyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorobenzyl)azetidine is a compound belonging to the azetidine family, characterized by a four-membered nitrogen-containing ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles . The presence of the 3,4-dichlorobenzyl group further enhances its chemical properties, making it a compound of interest in various fields of research.
Preparation Methods
The synthesis of 1-(3,4-Dichlorobenzyl)azetidine typically involves the alkylation of azetidine with 3,4-dichlorobenzyl halides. One common method includes the reaction of azetidine with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced azetidine derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydride), acids (e.g., hydrochloric acid), and various catalysts (e.g., palladium on carbon). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Its derivatives are explored for their ability to interact with biological targets.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)azetidine involves its interaction with specific molecular targets. The compound’s ring strain and electronic properties enable it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)azetidine can be compared to other azetidine derivatives and related nitrogen heterocycles:
Azetidine: The parent compound, azetidine, lacks the 3,4-dichlorobenzyl group, resulting in different reactivity and applications.
Aziridine: Aziridines are three-membered nitrogen heterocycles with even higher ring strain, leading to different reactivity profiles and uses.
The uniqueness of this compound lies in its combination of ring strain and the electronic effects of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11Cl2N/c11-9-3-2-8(6-10(9)12)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2 |
InChI Key |
GWJLGXIGHRIRLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



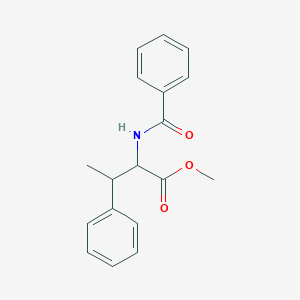


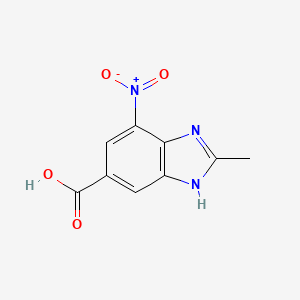
![4-Bromo-2-fluoro-N-[2-(1-piperidyl)ethyl]aniline](/img/structure/B15334802.png)

![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
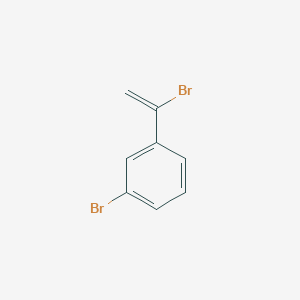
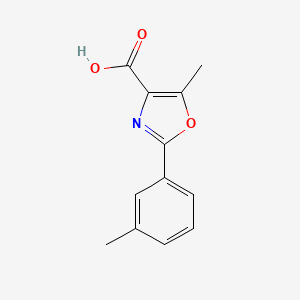
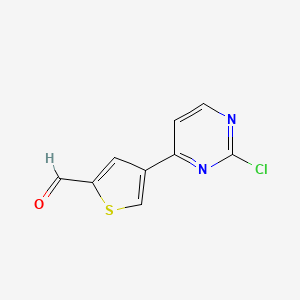
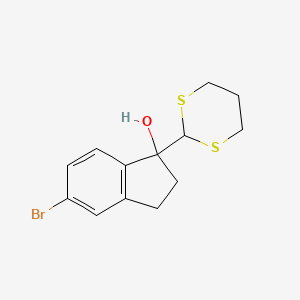

![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
